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Compound of Interest

Compound Name: Glycine-1-13C

Cat. No.: B1329947 Get Quote

For researchers, scientists, and drug development professionals venturing into the world of

Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is an indispensable tool.

Among the various labeled compounds, Glycine-1-13C stands out for its utility and versatility.

This guide provides a comprehensive introduction to the use of Glycine-1-13C in NMR,

detailing its properties, experimental protocols, and applications, with a focus on providing

clear, actionable information for beginners in the field.

The Basics of 13C NMR and Isotope Labeling
Carbon-13 (¹³C) NMR spectroscopy is a powerful technique that provides detailed information

about the carbon skeleton of a molecule. Unlike the highly abundant ¹²C isotope, ¹³C has a

nuclear spin of ½, making it NMR-active. However, the low natural abundance of ¹³C

(approximately 1.1%) results in inherently low signal intensity.

Isotopic labeling, the selective replacement of an atom with one of its isotopes, overcomes this

limitation. By synthesizing a molecule with ¹³C at a specific position, such as the carboxyl

carbon in Glycine-1-¹³C, the signal from that position is significantly enhanced, allowing for a

range of sensitive and specific NMR experiments.

Why Glycine-1-13C?

Glycine is the simplest amino acid, and its well-characterized NMR properties make it an

excellent model system and a versatile probe. Labeling the carboxyl carbon (C1) offers several

advantages:
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Distinct Chemical Shift: The carboxyl carbon resonates in a region of the ¹³C NMR spectrum

that is typically free from other signals, making it easy to identify and analyze.

Sensitivity to Environment: The chemical shift and relaxation properties of the C1 carbon are

sensitive to the local chemical environment, including pH, solvent, and molecular

interactions.

Metabolic Tracer: In biological systems, the labeled carbon can be traced as glycine is

metabolized, providing insights into biochemical pathways.

Physicochemical and NMR Properties of Glycine-1-
13C
Glycine can exist in different polymorphic forms in the solid state, primarily α, β, and γ forms.

These different crystal structures result in distinct NMR signatures, particularly for the C1

carbon. In solution, the ionization state of the amino and carboxyl groups, which is dependent

on the pH, also influences the NMR parameters.

Key NMR Parameters of Glycine-1-13C: A
Quantitative Overview
The utility of Glycine-1-13C in NMR spectroscopy is rooted in its distinct and measurable

parameters. The following tables summarize the key quantitative data for the C1 carbon of

glycine under various conditions.

Table 1: ¹³C Chemical Shifts of Glycine-1-¹³C
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Sample State
Polymorph/Conditi
on

¹³C Chemical Shift
(ppm)

Reference

Solid-State α-glycine 176.50 [1][2]

Solid-State γ-glycine 174.60 [1][2]

Solid-State β-glycine
Between α and γ

forms
[2]

Solution (D₂O) pH 7.4 175.225

Solution (H₂O) Not specified ~170-175

Table 2: Spin-Lattice (T1) and Rotating Frame (T1ρ) Relaxation Times of Glycine-1-¹³C

Sample State
Polymorph/Co
ndition

Relaxation
Parameter

Value Reference

Solid-State α-glycine
T1 of carboxyl

carbon

Shorter than γ-

form

Solid-State γ-glycine
T1 of carboxyl

carbon

5 times longer

than α-form

Solid-State β-glycine ¹H T1ρ Very short

Solution (in frog

muscle)
1°C T1 of α-¹³C

50% of that in

free solution

Solution (in

peptides, 3T,

H₂O)

C-terminal [1-

¹³C]Gly-d2 in β-

casomorphin-5

T1 24 ± 4 s

Solution (in

peptides, 3T,

H₂O)

C-terminal [1-

¹³C]Gly-d2 in

glutathione

T1 58 ± 3 s

Table 3: J-Coupling Constants Involving Glycine-1-¹³C
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While direct one-bond coupling between the C1 and C2 carbons (¹J(C1,C2)) is a key

parameter, its values are not as extensively reported in introductory literature as other

couplings. However, understanding the presence of such couplings is crucial for interpreting

spectra, especially in doubly labeled samples. The typical range for one-bond carbon-carbon

couplings is between 30 and 70 Hz.

Experimental Protocols for NMR Spectroscopy with
Glycine-1-13C
The following are generalized protocols for beginners. Instrument-specific parameters will need

to be optimized.

Sample Preparation
For Solid-State NMR (CPMAS):

Sample: Use commercially available solid Glycine-1-13C. The polymorphic form should be

noted, as it affects the chemical shift.

Rotor Packing: Pack the solid sample into a zirconia rotor (typically 4 mm or smaller). The

packing should be snug to prevent movement during spinning.

Mass Balance: Ensure the rotor is properly balanced according to the spectrometer's

specifications.

For Solution-State NMR:

Solvent Selection: Choose a deuterated solvent in which glycine is soluble, such as

deuterium oxide (D₂O).

Concentration: Prepare a solution with a concentration typically in the range of 10-100 mM.

pH Adjustment: If pH control is necessary, use appropriate buffers or add small amounts of

DCl or NaOD to adjust the pD (the pH in D₂O).

NMR Tube: Transfer the solution to a clean NMR tube. The standard sample volume is

typically 600-700 µL for a 5 mm tube.
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NMR Data Acquisition
1D ¹³C NMR in Solution:

Spectrometer Setup: Tune and match the ¹³C probe.

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic

field to achieve good homogeneity.

Pulse Sequence: Use a standard single-pulse ¹³C experiment with proton decoupling.

Key Parameters:

Spectral Width: Set to cover the entire ¹³C chemical shift range (e.g., 200-250 ppm).

Transmitter Offset: Center the transmitter frequency on the expected chemical shift of the

C1 carbon (~175 ppm).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: Set to at least 5 times the longest T1 of interest to ensure full relaxation

and accurate quantification.

Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-

noise ratio.

1D ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) in Solid-State:

Spectrometer Setup: Tune and match the solids probe for both ¹H and ¹³C channels.

Magic Angle Spinning: Set the spinning speed (e.g., 5-15 kHz). The stability of the spinning

is crucial.

Pulse Sequence: Use a standard CPMAS pulse sequence.

Key Parameters:

Contact Time: The time during which magnetization is transferred from protons to carbons.

A typical starting point is 1-2 ms.
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Proton 90° Pulse Width: Calibrate the proton pulse width.

Relaxation Delay: Determined by the proton T1, which is usually shorter than the carbon

T1, allowing for faster repetition rates.

Applications in Research and Drug Development
Glycine-1-13C is a versatile tool with numerous applications.

Biomolecular NMR: As a component of proteins, labeled glycine can be used to study protein

structure, dynamics, and interactions. The C1 chemical shift is sensitive to the local protein

environment.

Metabolomics and Metabolic Flux Analysis: Tracing the fate of the ¹³C label from glycine

through metabolic pathways provides a dynamic view of cellular metabolism. This is

particularly valuable in drug development for understanding how a compound affects specific

metabolic routes.

Solid-State NMR Reference: Due to its sharp and well-defined signals in the solid state,

glycine is often used as a standard for setting up and calibrating solid-state NMR

experiments, such as Hartmann-Hahn matching in CPMAS.

Dissolution Dynamic Nuclear Polarization (d-DNP): In this advanced technique, the ¹³C

signal can be hyperpolarized, leading to a massive signal enhancement. This allows for real-

time in vivo metabolic imaging, a powerful tool in preclinical drug development. The long T1

relaxation time of the C-terminal carboxyl ¹³C in certain peptides makes it a suitable

candidate for d-DNP studies.

Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and

concepts related to the use of Glycine-1-13C in NMR.
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Sample Preparation

NMR Data Acquisition Data Processing

Start Choose Sample Type

Pack Solid Sample
into RotorSolid-State

Dissolve in
Deuterated Solvent

Solution-State

Spectrometer Setup
(Tune, Lock, Shim)

Select Pulse Sequence
(e.g., 1D 13C, CPMAS)

Set Experimental
Parameters Acquire FID Fourier Transform Phase Correction Baseline Correction Integration & Analysis

Click to download full resolution via product page

General workflow for an NMR experiment with Glycine-1-13C.

Major Catabolic Pathways of Glycine
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Simplified diagram of major glycine catabolic pathways for tracer studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1329947?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329947?utm_src=pdf-body
https://www.benchchem.com/product/b1329947?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Principle of Cross-Polarization in Solid-State NMR

Abundant ¹H Spins
(High Polarization)
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Detection

Click to download full resolution via product page

Conceptual diagram of the Cross-Polarization (CP) process.

This guide serves as a starting point for utilizing Glycine-1-13C in your NMR-based research.

By understanding its fundamental properties and the experimental considerations, you can

effectively employ this powerful tool to gain valuable insights in your scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329947#introduction-to-glycine-1-13c-for-nmr-
spectroscopy-beginners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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